Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Research
Synthesis and Evaluation of Ligands for D2-like Receptors Research on arylcycloalkylamines, exemplified in several antipsychotic agents, indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The study explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D2-like receptors. This research underscores the importance of composite structure in determining selectivity and potency at these receptors, which could relate to the broader field of chemical synthesis and evaluation for various scientific applications (Sikazwe et al., 2009).
Applications in Analytical Methods
Analytical Methods Used in Determining Antioxidant Activity The study of antioxidants is significant across various fields, from food engineering to medicine. A critical presentation of tests used to determine antioxidant activity, including their detection mechanism, applicability, advantages, and disadvantages, provides a comprehensive overview of methodologies that could be applied in researching compounds like Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. These methods are crucial for understanding the compound's potential antioxidant properties or interactions with other substances in a scientific context (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQTFCTVKFARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377442 | |
Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357670-16-7 | |
Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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